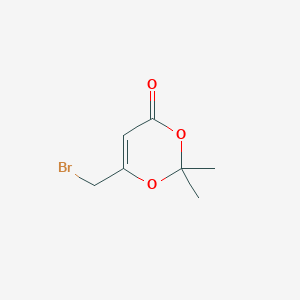

4H-1,3-Dioxin-4-one, 6-(bromomethyl)-2,2-dimethyl-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-(Bromomethyl)-2,2-dimethyl-4H-1,3-dioxin-4-one is an organic compound that belongs to the class of dioxin derivatives. This compound is characterized by the presence of a bromomethyl group attached to a dioxin ring, which is further substituted with two methyl groups. The unique structure of this compound makes it an interesting subject for various chemical reactions and applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Bromomethyl)-2,2-dimethyl-4H-1,3-dioxin-4-one typically involves the bromomethylation of a suitable precursor. One common method is the reaction of 2,2-dimethyl-4H-1,3-dioxin-4-one with bromomethylating agents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under reflux conditions . This reaction proceeds via a radical mechanism, leading to the formation of the desired bromomethylated product.

Industrial Production Methods

In an industrial setting, the production of 6-(Bromomethyl)-2,2-dimethyl-4H-1,3-dioxin-4-one can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and reagent concentration, ensuring high yields and purity of the final product. The use of green solvents and catalysts can further enhance the sustainability of the production process .

Chemical Reactions Analysis

Alkylation of Enolates

This compound serves as an efficient alkylating agent for enolates, enabling the formation of C-alkylated products. The bromomethyl group undergoes nucleophilic displacement under basic conditions:

Reaction :

6-(Bromomethyl)-2,2-dimethyl-4H-1,3-dioxin-4-one + Enolate → 6-Alkyl-4H-1,3-dioxin-4-one + Byproducts

Key Applications :

-

Alkylation of ester, ketone, and amide enolates yields 6-alkylated dioxinones, which serve as intermediates for retrocycloaddition reactions .

-

Substituted dioxinones undergo thermal retrocycloaddition (80–120°C) to release enones, enabling further conjugate additions .

Example :

Alkylation of a β-ketoester enolate produces a 6-alkyl-dioxinone. Subsequent heating generates an enone for Diels-Alder or Michael additions .

Nucleophilic Substitution Reactions

The bromine atom is susceptible to substitution by diverse nucleophiles, including amines, thiols, and alkoxides:

Applications :

-

Thioether derivatives enable further functionalization for bioactive molecule synthesis (e.g., benzazocines) .

-

Acetoacetamides serve as precursors for pyrrole amides via oxime formation .

Retrocycloaddition and Conjugate Additions

Thermal decomposition of alkylated dioxinones generates enones, which participate in stereoselective conjugate additions:

Mechanism :

6-Alkyl-dioxinone → Retrocycloaddition → Enone + Acetone

Reactions :

-

Carbon nucleophiles (e.g., Grignard reagents) yield bicyclo[4.3.1]decan-3,10-diones .

-

Nitrogen nucleophiles form benzazocine frameworks (e.g., analogs of FR-900482) .

-

Hydroxylamines produce 4-hydroxypipecolic acid derivatives .

Conditions :

Acetoacetylation of Hydroxy Compounds

The bromomethyl group facilitates acetoacetylation of alcohols and cellulose derivatives:

Reaction :

6-(Bromomethyl)-dioxinone + Alcohol → Acetoacetylated product + HBr

Applications :

-

Synthesis of O-(acetoxypropyl)cellulose for material science .

-

Preparation of β-keto esters and amides via reactions with chiral alcohols/amines .

Decomposition Pathways

At elevated temperatures (>120°C), the compound decomposes to release acetylketene and acetone :

Mechanism :

6-(Bromomethyl)-dioxinone → Acetylketene + Acetone + HBr

Applications :

Scientific Research Applications

Pharmaceutical Development

4H-1,3-Dioxin-4-one derivatives have been investigated for their biological activities. For instance, compounds related to this dioxin structure have shown promise in:

- Anticancer Activity : Studies suggest that dioxin derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

- Antimicrobial Properties : Some derivatives exhibit significant antibacterial and antifungal activities, making them candidates for new antimicrobial agents.

Material Science

The unique chemical structure of 4H-1,3-Dioxin-4-one allows it to be used in the synthesis of advanced materials:

- Polymer Synthesis : It can serve as a monomer or cross-linking agent in the production of polymers with tailored properties for applications in coatings and adhesives.

- Nanocomposites : Research has explored the incorporation of dioxin derivatives into nanocomposites to enhance mechanical strength and thermal stability.

Environmental Chemistry

The compound's stability and reactivity make it relevant in environmental studies:

- Pollutant Degradation : Investigations into the degradation pathways of dioxins indicate potential applications in the remediation of contaminated environments.

- Analytical Chemistry : The compound can be utilized as a standard reference material in analytical methods for detecting dioxins in environmental samples.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated various dioxin derivatives for their anticancer properties. The results indicated that certain modifications to the 4H-1,3-Dioxin structure enhanced cytotoxicity against specific cancer cell lines, suggesting a pathway for drug development based on these compounds.

Case Study 2: Polymer Applications

Research conducted at a leading polymer science institute demonstrated that incorporating brominated dioxins into polymer matrices significantly improved fire resistance without compromising mechanical properties. This finding opens avenues for developing safer materials for construction and consumer products.

Data Table: Summary of Applications

| Application Area | Description | Key Findings/Examples |

|---|---|---|

| Pharmaceutical | Anticancer and antimicrobial activities | Enhanced cytotoxicity against cancer cells |

| Material Science | Polymer synthesis and nanocomposites | Improved fire resistance in polymer matrices |

| Environmental Chemistry | Pollutant degradation and analytical standards | Effective degradation pathways identified |

Mechanism of Action

The mechanism of action of 6-(Bromomethyl)-2,2-dimethyl-4H-1,3-dioxin-4-one involves its interaction with various molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to the modification of these biomolecules, affecting their function and activity . The compound’s effects are mediated through pathways involving electrophilic substitution and covalent bonding with target molecules .

Comparison with Similar Compounds

Similar Compounds

- Ethyl 6-(bromomethyl)-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate

- 2-Bromomethylquinoline-3-carboxylate

Uniqueness

6-(Bromomethyl)-2,2-dimethyl-4H-1,3-dioxin-4-one is unique due to its specific dioxin ring structure and the presence of two methyl groups, which confer distinct chemical properties. This compound’s reactivity and versatility in various chemical reactions make it a valuable tool in synthetic chemistry and scientific research.

Biological Activity

4H-1,3-Dioxin-4-one, 6-(bromomethyl)-2,2-dimethyl- is a synthetic compound that has garnered attention due to its potential biological activities. This compound is part of a larger family of dioxin derivatives known for their diverse pharmacological properties, including antibacterial, anti-inflammatory, and cytotoxic effects. This article reviews the biological activity of this compound based on recent research findings, including synthesis methods, biological assays, and case studies.

Synthesis

The synthesis of 4H-1,3-Dioxin-4-one, 6-(bromomethyl)-2,2-dimethyl- involves several chemical reactions. The compound can be synthesized from brominated Meldrum’s acid derivatives through a series of reactions that include coupling with acylketene sources. A notable method involves the reaction of γ-brominated β-keto acids with specific reagents to yield high-purity products .

Antibacterial Properties

Research indicates that derivatives of 4H-1,3-Dioxin-4-one exhibit significant antibacterial activity. For instance, compounds synthesized from this scaffold have shown effectiveness against various bacterial strains. In one study, derivatives displayed minimum inhibitory concentrations (MIC) against Escherichia coli and Staphylococcus aureus, suggesting potential as antibacterial agents .

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| 6-(Bromomethyl)-2,2-dimethyl-4H-dioxin-4-one | E. coli | 62.5 |

| 6-(Bromomethyl)-2,2-dimethyl-4H-dioxin-4-one | S. aureus | 78.12 |

Anti-inflammatory Activity

The anti-inflammatory properties of the compound have also been explored. Studies show that certain dioxin derivatives can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This inhibition is associated with the suppression of NF-κB activation pathways .

Cytotoxic Effects

Cytotoxicity assays have demonstrated that some derivatives of 4H-1,3-Dioxin-4-one can induce cell death in cancer cell lines such as HeLa and A549. The IC50 values for these effects were observed to be around 226 µg/mL for HeLa cells and 242.52 µg/mL for A549 cells . This suggests a potential application in cancer therapeutics.

Case Studies

Case Study 1: Antibacterial Activity Assessment

A recent study assessed the antibacterial efficacy of various dioxin derivatives against common pathogens. Among them, the bromomethyl derivative showed promising results against Gram-negative bacteria with an MIC value significantly lower than that of traditional antibiotics like tetracycline .

Case Study 2: Anti-inflammatory Mechanism Investigation

Another investigation focused on the anti-inflammatory mechanism of dioxin derivatives in a murine model. The study found that treatment with these compounds led to a marked reduction in inflammatory markers and improved clinical outcomes in models of acute inflammation .

Q & A

Q. Basic: What are the key synthetic routes for preparing 6-(bromomethyl)-2,2-dimethyl-4H-1,3-dioxin-4-one, and how do reaction conditions influence purity?

The compound is typically synthesized via functionalization of a preformed dioxinone scaffold. A common approach involves bromination of a methyl-substituted dioxinone precursor using reagents like N-bromosuccinimide (NBS) under radical or photochemical initiation. For example, Funk's method employs 4H-1,3-dioxin-4-one derivatives as surrogates for bromomethyl vinyl ketone, where bromination occurs selectively at the methyl group due to steric and electronic factors . Critical parameters include:

- Temperature : Excess heat can lead to decomposition of the dioxinone ring.

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance bromine activation but may increase side reactions.

- Purification : Column chromatography with ethyl acetate/hexane gradients is essential to isolate the product from unreacted starting material or di-brominated byproducts.

Q. Basic: How does the stability of 6-(bromomethyl)-2,2-dimethyl-4H-1,3-dioxin-4-one affect storage and handling in synthetic workflows?

The bromomethyl group renders the compound moisture-sensitive, with potential hydrolysis to form formaldehyde and a secondary alcohol. Stability protocols include:

- Storage : Under inert gas (argon or nitrogen) at 2–8°C to prevent oxidative degradation .

- Handling : Use anhydrous solvents (e.g., THF, dichloromethane) and avoid prolonged exposure to light, which accelerates decomposition.

Thermogravimetric analysis (TGA) of related dioxinones shows decomposition onset at ~120°C, indicating thermal instability during high-temperature reactions .

Q. Basic: What spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

- NMR : 1H NMR reveals characteristic signals for the dioxinone ring (e.g., a singlet at δ ~1.5 ppm for the 2,2-dimethyl groups) and the bromomethyl substituent (δ ~4.3 ppm as a triplet, J=6.8 Hz) .

- X-ray crystallography : Single-crystal studies confirm the chair conformation of the dioxinone ring and bond angles critical for reactivity. For example, the C6–Br bond length (1.93–1.97 Å) aligns with typical C–Br covalent radii, while dihedral angles (e.g., C1–C6–Br = 109.2°) indicate steric interactions .

Q. Advanced: How does this compound enable enantioselective synthesis of quaternary stereocenters in allylic alkylation reactions?

The bromomethyl group acts as a latent electrophile in palladium-catalyzed allylic alkylation. Under catalytic conditions (e.g., Pd(PPh3)4, chiral ligands), the dioxinone’s oxygens coordinate to the metal center, directing nucleophilic attack to form all-carbon quaternary centers. Post-alkylation, thermal cleavage (60–80°C) releases formaldehyde and generates an α,β-unsaturated ketone, avoiding competing Michael additions observed with bromomethyl vinyl ketone . Key challenges include:

- Ligand design : Bulky ligands (e.g., BINAP derivatives) mitigate undesired SN2 displacement at the bromomethyl group.

- Solvent effects : Low-polarity solvents (toluene) favor coordination over ionization.

Q. Advanced: How can computational modeling resolve contradictions between experimental and predicted reactivity in dioxinone-based systems?

Discrepancies between DFT-calculated transition states and experimental regioselectivity (e.g., in nucleophilic additions) often arise from solvation effects or steric hindrance not fully captured in gas-phase models. For example:

- MD simulations : Reveal solvent shielding of the dioxinone’s carbonyl group, reducing its electrophilicity in polar media.

- NBO analysis : Quantifies hyperconjugative stabilization of the bromomethyl group, explaining its preferential reactivity over the dioxinone ring in SN2 reactions .

Q. Advanced: What strategies optimize the use of this compound in macrocyclic or spirocyclic syntheses?

The dioxinone’s rigidity and bromine’s leaving-group ability facilitate ring-closing metathesis (RCM) or nucleophilic substitution to form strained cycles. For example:

- Spirocycle formation : Intramolecular alkylation with a tethered amine yields spirocyclic enones after thermal unmasking.

- Macrocycles : Slow addition techniques (syringe pumps) minimize oligomerization during Pd-catalyzed couplings.

Steric bulk at the 6-position (e.g., tert-butyldimethylsilyl ethers) improves cyclization efficiency by pre-organizing reactants .

Q. Advanced: How do electronic effects in the dioxinone ring influence its reactivity with soft vs. hard nucleophiles?

- Soft nucleophiles (e.g., thiols) : Attack the bromomethyl carbon via SN2 mechanisms, favored by the dioxinone’s electron-withdrawing effect.

- Hard nucleophiles (e.g., Grignards) : Coordinate to the carbonyl oxygen, leading to 1,2-addition or ring-opening.

Competing pathways are controlled by Lewis acid additives (e.g., ZnCl2 directs Grignards to the carbonyl) .

Q. Advanced: What are the limitations of using this reagent in multi-step natural product syntheses?

- Functional group incompatibility : The dioxinone ring is labile under strongly acidic/basic conditions (e.g., LiAlH4 reduction).

- Byproduct formation : Thermal unmasking generates formaldehyde, which may react with amine-containing intermediates.

Mitigation includes protecting groups (e.g., silyl ethers) and low-temperature deprotection protocols .

Properties

CAS No. |

81956-30-1 |

|---|---|

Molecular Formula |

C7H9BrO3 |

Molecular Weight |

221.05 g/mol |

IUPAC Name |

6-(bromomethyl)-2,2-dimethyl-1,3-dioxin-4-one |

InChI |

InChI=1S/C7H9BrO3/c1-7(2)10-5(4-8)3-6(9)11-7/h3H,4H2,1-2H3 |

InChI Key |

HPJDBTSUOAQLJU-UHFFFAOYSA-N |

Canonical SMILES |

CC1(OC(=CC(=O)O1)CBr)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.